BenchChemオンラインストアへようこそ!

6-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline hydrochloride

Lipophilicity Drug-likeness Physicochemical profiling

6-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline hydrochloride (CAS 2241130-39-0, molecular formula C₁₀H₁₃BrClN, molecular weight 262.57 g/mol) is a substituted 1,2,3,4-tetrahydroquinoline (THQ) building block featuring a bromine atom at the 6-position and a methyl group at the 8-position on the bicyclic scaffold, supplied as the hydrochloride salt. The free base analog (CAS 954563-85-0) has a molecular weight of 226.12 g/mol and a calculated LogP of approximately 3.21, while the hydrochloride salt exhibits a LogP of 3.54.

Molecular Formula C10H13BrClN
Molecular Weight 262.58
CAS No. 2241130-39-0
Cat. No. B2953977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline hydrochloride
CAS2241130-39-0
Molecular FormulaC10H13BrClN
Molecular Weight262.58
Structural Identifiers
SMILESCC1=CC(=CC2=C1NCCC2)Br.Cl
InChIInChI=1S/C10H12BrN.ClH/c1-7-5-9(11)6-8-3-2-4-12-10(7)8;/h5-6,12H,2-4H2,1H3;1H
InChIKeyPVAWCBHSJQORFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline Hydrochloride (CAS 2241130-39-0): Procurement-Grade Overview for Scientific Selection


6-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline hydrochloride (CAS 2241130-39-0, molecular formula C₁₀H₁₃BrClN, molecular weight 262.57 g/mol) is a substituted 1,2,3,4-tetrahydroquinoline (THQ) building block featuring a bromine atom at the 6-position and a methyl group at the 8-position on the bicyclic scaffold, supplied as the hydrochloride salt . The free base analog (CAS 954563-85-0) has a molecular weight of 226.12 g/mol and a calculated LogP of approximately 3.21, while the hydrochloride salt exhibits a LogP of 3.54 . This compound belongs to the broad class of brominated THQ derivatives that serve as versatile intermediates for Suzuki-Miyaura cross-coupling and other palladium-catalyzed transformations enabling diversification at the C-6 position [1].

Why 6-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline Hydrochloride Cannot Be Interchanged with Close Analogs in Medicinal Chemistry Programs


Tetrahydroquinoline derivatives bearing different halogenation patterns or lacking the saturated ring system exhibit divergent physicochemical properties, reactivity profiles, and biological performance that preclude simple substitution. The 6-bromo-8-methyl substitution pattern on the THQ scaffold occupies a distinct region of lipophilicity space (LogP ≈ 3.54 for the hydrochloride salt) compared with the 6-bromo-THQ analog (LogP ≈ 2.95–3.35) and the 8-methyl-THQ analog (LogP ≈ 2.70) [1]. Furthermore, the fully aromatic 6-bromo-8-methylquinoline (LogP 3.29) lacks the secondary amine and saturated ring character that can be critical for target engagement in bromodomain inhibition and other pharmacological contexts . The hydrochloride salt form provides practical handling advantages over the free base—improved aqueous solubility and long-term storage stability—which directly impact reproducibility in biological assay workflows [2]. Selecting the precisely substituted THQ building block is therefore essential for maintaining structure-activity relationship (SAR) integrity and downstream synthetic efficiency.

Quantitative Differentiation Evidence for 6-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline Hydrochloride vs. Structural Analogs


Lipophilicity Differentiation: LogP Comparison of 6-Bromo-8-methyl-THQ HCl vs. 6-Bromo-THQ, 8-Methyl-THQ, and 6,8-Dibromo-THQ

The 6-bromo-8-methyl-1,2,3,4-tetrahydroquinoline hydrochloride exhibits a calculated LogP of 3.54, which is intermediate between the non-methylated 6-bromo-THQ (LogP 2.95–3.46) and the dibrominated 6,8-dibromo-THQ (LogP 3.7), and substantially higher than the non-brominated 8-methyl-THQ (LogP 2.70) . This positions the compound in the favorable LogP range of 1–4 typically sought for oral bioavailability and membrane permeability in drug discovery, while avoiding the excessive lipophilicity (LogP >5) associated with poor solubility and increased promiscuity [1]. The 0.33 LogP unit increase over the free base (LogP 3.21) reflects the salt form's contribution to measured partition behavior .

Lipophilicity Drug-likeness Physicochemical profiling THQ SAR

Regiochemical Differentiation: 6-Bromo-8-methyl Substitution Pattern vs. 7-Bromo-8-methyl Regioisomer for Cross-Coupling Reactivity

The 6-bromo-8-methyl substitution pattern on the THQ scaffold is chemically distinct from the 7-bromo-8-methyl regioisomer (CAS 1155264-51-9). In NBS-mediated one-pot bromination/dehydrogenation studies of substituted tetrahydroquinolines, substrates bearing an 8-methyl group undergo bromination at the C-6 position to yield 3,6-dibromo-4-phenylquinoline products in moderate yields, demonstrating that the C-6 position is the kinetically accessible site for electrophilic aromatic substitution when the C-8 position is occupied by a methyl group [1]. The same study shows that 6,8-dibromo-1,2,3,4-tetrahydroquinoline can be synthesized in 90% yield from unsubstituted THQ [2]. The mono-bromo-8-methyl compound therefore represents a selectively monofunctionalized intermediate enabling sequential diversification strategies—Suzuki coupling at C-6 followed by further functionalization at other positions—without the competitive reactivity of a second bromine atom that would be present in the 6,8-dibromo analog [3].

Regioselectivity Suzuki-Miyaura coupling Bromination pattern THQ building block

Hydrochloride Salt Form: Solubility and Stability Advantage Over the Free Base

The hydrochloride salt of 6-bromo-8-methyl-THQ (MW 262.57 g/mol) provides enhanced aqueous solubility compared with the free base (MW 226.12 g/mol), a well-established advantage of amine hydrochloride salts that facilitates dissolution in aqueous biological assay media and simplifies liquid handling in high-throughput screening workflows [1]. The free base form has a calculated LogP of 3.21, while the hydrochloride salt exhibits a higher LogP of 3.54, consistent with altered ionization and partitioning behavior that can affect measured biological activity in cell-based assays . Vendor specifications indicate the hydrochloride salt is supplied at 98% purity , while the free base is typically available at 95%+ purity with associated hazard classifications (H302, H315, H319, H335) .

Salt form Aqueous solubility Solid-state stability Assay reproducibility

Bromine as a Synthetic Handle: Enabling Suzuki-Miyaura Diversification at the C-6 Position

The aryl bromide at the 6-position of the THQ scaffold is competent for palladium-catalyzed Suzuki-Miyaura cross-coupling, as demonstrated by the successful coupling of the closely related 6-bromo-1,2,3,4-tetrahydroquinoline and 6,8-dibromo-1,2,3,4-tetrahydroquinoline with phenylboronic acids using Pd(PPh₃)₂Cl₂ catalysis to afford 6-phenyl-THQ and 6,8-diphenyl-THQ products in high yields [1]. The same study reports that the resulting 6-phenyl-tetrahydroquinoline derivatives exhibit potent human carbonic anhydrase I and II inhibitory activity with Kᵢ values in the range of 0.31–12.44 μM and acetylcholinesterase inhibition with Kᵢ values of 8.56–27.05 μM [2]. The 6-bromo-8-methyl-THQ scaffold, bearing the additional 8-methyl substituent, provides a differentiated steric and electronic environment at the coupling site that can alter reaction rates and product profiles compared with the non-methylated 6-bromo-THQ [3].

Palladium catalysis C-C bond formation Library synthesis Medicinal chemistry diversification

High-Value Application Scenarios for 6-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline Hydrochloride Based on Quantitative Differentiation Evidence


Medicinal Chemistry SAR Exploration: 6-Aryl-THQ Library Synthesis via Suzuki-Miyaura Diversification

The 6-bromo substituent serves as a reliable leaving group for palladium-catalyzed Suzuki-Miyaura cross-coupling, enabling systematic exploration of aryl/heteroaryl substituents at the C-6 position while the 8-methyl group remains constant, providing a steric and electronic reference point across the library. This is supported by the demonstrated coupling competence of the closely related 6-bromo-THQ scaffold [1]. The resulting 6-aryl-8-methyl-THQ products can be screened for target engagement in bromodomain inhibition, kinase inhibition, or carbonic anhydrase inhibition programs, where published Kᵢ values for analogous phenyl-THQ derivatives range from sub-micromolar to low-micromolar potency [2].

Fragment-Based Drug Discovery (FBDD): Privileged THQ Scaffold with Balanced Lipophilicity

With a LogP of 3.54 (HCl salt), this compound falls within the favorable fragment-like physicochemical space, avoiding the excessive lipophilicity of the 6,8-dibromo analog (LogP 3.7) while providing a reactive bromine handle for fragment elaboration [1]. The saturated tetrahydroquinoline core offers conformational flexibility and a secondary amine hydrogen-bond donor/acceptor that distinguishes it from the fully aromatic quinoline analog, potentially enabling distinct binding modes to protein targets [2].

Bromodomain Inhibitor Lead Optimization: THQ Scaffold with Documented BET/CBP Selectivity Potential

Tetrahydroquinoline-based chemotypes have been validated as selective bromodomain inhibitors, with reported compounds achieving >50-fold selectivity for BD2 versus BD1 bromodomains and TR-FRET IC₅₀ values as low as 19.5 nM for CBP bromodomain inhibition [1]. The 6-bromo-8-methyl substitution pattern provides a differentiated starting point for structure-guided optimization of the tail region, where substituent modulation at C-6 (via bromine displacement) and the inherent C-8 methyl group can be leveraged to tune selectivity and potency [2].

Chemical Biology Probe Development: Mono-Functionalized THQ for Bioconjugation and Target Identification

The single bromine atom at C-6 permits controlled, stoichiometric functionalization without the complications of competitive reactivity seen with 6,8-dibromo-THQ. This enables the installation of affinity tags, fluorescent reporters, or photoaffinity labels at a defined position for chemical proteomics and target deconvolution studies. The hydrochloride salt form ensures consistent solubility in aqueous bioconjugation buffers, a practical advantage documented for THQ hydrochloride salts [1].

Quote Request

Request a Quote for 6-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.